
Gabapentin Enacarbil Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gabapentin enacarbil sodium salt is a prodrug of gabapentin, designed to improve the oral bioavailability of gabapentin. This compound is primarily used as an anticonvulsant and analgesic, particularly for the treatment of restless legs syndrome and postherpetic neuralgia . The compound is known for its extended-release properties, which allow for more consistent therapeutic effects compared to gabapentin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gabapentin enacarbil sodium salt is synthesized through a series of chemical reactions involving the esterification of gabapentin. The process typically involves the reaction of gabapentin with isobutyric acid and subsequent esterification with ethyl chloroformate . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like tertiary amines .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Gabapentin enacarbil sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed to release gabapentin.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: May involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Can be carried out using reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Produces gabapentin, isobutyric acid, and ethanol.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Restless Legs Syndrome
Gabapentin enacarbil is primarily indicated for the treatment of moderate-to-severe primary restless legs syndrome. Clinical trials have demonstrated that a daily dose of 600 mg significantly alleviates symptoms associated with this condition. Improvements were noted in pain scores, sleep quality, and overall mood outcomes . The effects are sustained over longer periods, with lower relapse rates compared to placebo treatments .
Clinical Trial Data:
- Study Design: Double-blind, multicenter trials.
- Duration: 12 weeks.
- Results: Significant symptom improvement across various severity levels and prior treatment backgrounds .
Postherpetic Neuralgia
Gabapentin enacarbil is also effective in managing postherpetic neuralgia, a common complication following herpes zoster infection. Its efficacy in reducing pain has been supported by clinical evidence, although it is less frequently studied compared to its use in restless legs syndrome .
Pharmacokinetics
Gabapentin enacarbil exhibits favorable pharmacokinetic properties:
- Absorption: High bioavailability (74.1% on average), with low interindividual variability.
- Peak Concentration: Achieved within 5.2 to 8.2 hours post-administration.
- Dose Proportionality: Provides sustained exposure to gabapentin across varying doses .
Table 1: Pharmacokinetic Parameters of Gabapentin Enacarbil
Parameter | Value Range |
---|---|
Maximum Concentration (μg/mL) | 6.4 – 7.9 |
Time to Maximum Concentration | 5.2 – 8.2 hours |
Area Under Curve (μg·h/mL) | 70.8 – 109.4 |
Bioavailability | 64.8% – 82.9% |
Safety and Tolerability
The safety profile of gabapentin enacarbil is generally favorable:
- Common Side Effects: Somnolence, dizziness, headache, and nausea.
- Serious Adverse Events: Rarely reported; no significant hepatic toxicity observed during clinical trials .
- Long-term Use: Patients typically tolerate long-term therapy well, with few discontinuations due to adverse effects .
Off-Label Uses
While primarily indicated for restless legs syndrome and postherpetic neuralgia, gabapentin enacarbil has been explored for other neuropathic pain syndromes with mixed results. Its potential off-label uses include:
Wirkmechanismus
Gabapentin enacarbil sodium salt exerts its effects by being converted to gabapentin in the body. Gabapentin then modulates the activity of voltage-dependent calcium channels, particularly the alpha-2-delta subunit . This modulation reduces the release of excitatory neurotransmitters, thereby exerting anticonvulsant and analgesic effects . The prodrug nature of this compound allows for improved absorption and extended release, enhancing its therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Gabapentin enacarbil sodium salt is unique compared to other similar compounds due to its prodrug nature and improved bioavailability. Similar compounds include:
Gabapentin: The parent compound, used for similar therapeutic purposes but with lower bioavailability.
Pregabalin: Another gabapentinoid with similar mechanisms of action but different pharmacokinetic properties.
Gabapentin Enacarbil: The non-sodium salt form, which has similar therapeutic effects but different pharmacokinetic profiles.
This compound stands out due to its extended-release properties and improved absorption, making it a valuable compound in the treatment of neurological disorders .
Biologische Aktivität
Gabapentin enacarbil sodium salt, also known as XP13512, is a prodrug of gabapentin, designed to enhance the pharmacokinetic properties of gabapentin. This compound has gained attention for its potential applications in treating conditions such as neuropathic pain and restless legs syndrome (RLS). This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical efficacy.
1. Pharmacokinetics
Gabapentin enacarbil is rapidly converted to gabapentin after oral administration. The conversion occurs primarily via non-specific carboxylesterases in the enterocytes and liver. Once metabolized, gabapentin exhibits a predictable pharmacokinetic profile characterized by:
- Bioavailability : Studies indicate that the bioavailability of gabapentin following an oral dose of gabapentin enacarbil ranges from 42% to 100%, with a mean bioavailability of approximately 74.1% . This variability is significantly lower than that observed with traditional gabapentin formulations.
- Peak Concentration : The maximum concentration (Cmax) of gabapentin generally occurs between 5.2 to 8.2 hours post-administration .
- Area Under Curve (AUC) : The AUC values suggest sustained exposure to gabapentin, enhancing its therapeutic effects .
Gabapentin enacarbil acts primarily through modulation of voltage-gated calcium channels. It binds to the alpha-2-delta subunit of these channels, which reduces excitatory neurotransmitter release, thereby exerting its analgesic and anticonvulsant effects .
Additionally, gabapentin enacarbil is recognized as a substrate for high-capacity nutrient transporters such as the monocarboxylate transporter type 1 (MCT-1) and sodium-dependent multivitamin transporter (SMVT), facilitating its absorption in the gastrointestinal tract .
3.1 Restless Legs Syndrome
Gabapentin enacarbil has been evaluated for its efficacy in treating RLS in various clinical trials. A notable study involving Japanese patients demonstrated significant improvements in International Restless Legs Syndrome Rating Scale (IRLS) scores compared to placebo:
Dose (mg) | Mean Change in IRLS Score | p-value |
---|---|---|
Placebo | -8.96 | - |
600 | -11.10 | 0.014 |
900 | -10.28 | 0.014 |
1200 | -11.38 | 0.011 |
The study concluded that all doses were effective, with the 600 mg dose being a suitable target for treatment .
3.2 Pain Management
Gabapentin enacarbil has shown promise in animal models for preventing allodynia and hyperalgesia, similar to other marketed anticonvulsants . Clinical observations have confirmed its effectiveness in managing neuropathic pain conditions.
4. Safety Profile
The safety profile of gabapentin enacarbil has been assessed through various studies:
- Adverse Events : Common adverse events include somnolence, dizziness, and nasopharyngitis, typically mild to moderate in severity . A dose-dependent increase in adverse events was noted.
- QT Interval Prolongation : Concerns regarding potential QT interval prolongation have been raised; however, studies have indicated no significant risk associated with gabapentin enacarbil .
5. Conclusion
This compound represents a significant advancement in the management of conditions like RLS and neuropathic pain due to its improved pharmacokinetic properties and consistent bioavailability compared to traditional gabapentin formulations. Ongoing research will continue to elucidate its full therapeutic potential and safety profile.
Eigenschaften
CAS-Nummer |
912486-72-7 |
---|---|
Molekularformel |
C₁₆H₂₇NO₆ |
Molekulargewicht |
329.39 |
Synonyme |
1-[[(1-(Isobutanoyloxy)ethoxy)carbonyl]aminomethyl]cyclohex-1-ylacetic Acid Sodium Salt; Horizant Sodium Salt; Regnite Sodium Salt; XP 13512 Sodium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.